molecular formula C11H24ClNO2S B13775365 Octyl L-cysteinate hydrochloride CAS No. 94333-34-3

Octyl L-cysteinate hydrochloride

Cat. No.: B13775365
CAS No.: 94333-34-3
M. Wt: 269.83 g/mol
InChI Key: HVUOVEPPHLYCKA-PPHPATTJSA-N
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Description

Octyl L-cysteinate hydrochloride is a compound derived from L-cysteine, a non-essential amino acid that contains sulfur in the form of a thiol group (-SH). This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the octyl group enhances its lipophilicity, making it more suitable for certain applications compared to its parent compound, L-cysteine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl L-cysteinate hydrochloride typically involves the esterification of L-cysteine with octanol, followed by the formation of the hydrochloride salt. The reaction is carried out under acidic conditions to facilitate the esterification process. The general steps are as follows:

    Esterification: L-cysteine is reacted with octanol in the presence of a strong acid catalyst, such as sulfuric acid, to form Octyl L-cysteinate.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Octyl L-cysteinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group (-SH) can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Disulfides of Octyl L-cysteinate.

    Reduction: Regeneration of the thiol group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octyl L-cysteinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving protein folding and stabilization due to its ability to form disulfide bonds.

    Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its enhanced lipophilicity.

Mechanism of Action

The mechanism of action of Octyl L-cysteinate hydrochloride is primarily related to its thiol group, which can undergo redox reactions. This property allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, the octyl group enhances its ability to interact with lipid membranes, making it effective in drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    L-cysteine: The parent compound, less lipophilic compared to Octyl L-cysteinate.

    N-Acetyl-L-cysteine: A derivative with acetylation at the nitrogen atom, known for its antioxidant properties.

    L-cystine: The oxidized dimer form of L-cysteine, involved in protein structure stabilization.

Uniqueness

Octyl L-cysteinate hydrochloride stands out due to its enhanced lipophilicity, which makes it more suitable for applications involving lipid interactions, such as drug delivery and cosmetic formulations. Its ability to undergo redox reactions while being more hydrophobic than L-cysteine or N-Acetyl-L-cysteine provides unique advantages in specific research and industrial applications.

Properties

CAS No.

94333-34-3

Molecular Formula

C11H24ClNO2S

Molecular Weight

269.83 g/mol

IUPAC Name

octyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride

InChI

InChI=1S/C11H23NO2S.ClH/c1-2-3-4-5-6-7-8-14-11(13)10(12)9-15;/h10,15H,2-9,12H2,1H3;1H/t10-;/m0./s1

InChI Key

HVUOVEPPHLYCKA-PPHPATTJSA-N

Isomeric SMILES

CCCCCCCCOC(=O)[C@H](CS)N.Cl

Canonical SMILES

CCCCCCCCOC(=O)C(CS)N.Cl

Origin of Product

United States

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